molecular formula C18H21N7O B2378250 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one CAS No. 920207-43-8

1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one

Cat. No.: B2378250
CAS No.: 920207-43-8
M. Wt: 351.414
InChI Key: OQACGTOCAFIVIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one is a triazolopyrimidine derivative characterized by a benzyl-substituted triazole ring fused to a pyrimidine core. The molecule features a piperazine ring linked to the pyrimidine moiety at the 7-position and a propan-1-one group at the 1-position of the piperazine (Figure 1). Its molecular formula is C20H25N7O, with a molecular weight of 379.46 g/mol and a CAS registry number of 920207-47-2 . The compound is synthesized via a two-step procedure: (1) preparation of 3-benzyl-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride, followed by (2) acylation with acetyl chloride under basic conditions in dichloromethane (DCM) . The product is isolated as a white solid with high purity (>95%) and is frequently utilized in medicinal chemistry for targeting kinase and oxidase pathways .

Properties

IUPAC Name

1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O/c1-2-15(26)23-8-10-24(11-9-23)17-16-18(20-13-19-17)25(22-21-16)12-14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQACGTOCAFIVIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Triazole Ring Formation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazolo-pyrimidine core is typically synthesized using a CuAAC reaction, a cornerstone in triazole chemistry. As demonstrated in analogous syntheses, benzyl azides react with alkynes under copper catalysis to form 1,4-disubstituted triazoles.

Procedure :

  • Benzyl Azide Preparation : Benzyl bromide derivatives are treated with sodium azide in a solvent like DMF or water to generate benzyl azides.
  • Cycloaddition : Ethyl propiolate reacts with the benzyl azide in the presence of CuSO₄·5H₂O and sodium ascorbate in a tert-butanol/water mixture. This yields ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate.
  • Hydrolysis : The ester is hydrolyzed using 4 N NaOH to produce 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid, a key intermediate.

Pyrimidine Ring Construction

The pyrimidine ring is built via cyclocondensation. A common approach involves reacting triazole-carboxylic acid derivatives with amidines or urea.

Example :

  • Triazole-carboxylic acid reacts with urea at elevated temperatures (180°C) to form dihydrotriazolopyrimidinones.
  • Phosphoryl chloride (POCl₃) is used to chlorinate the pyrimidine ring, enhancing reactivity for subsequent substitutions.

Functionalization with Piperazine

Nucleophilic Aromatic Substitution

The 7-position of the triazolo-pyrimidine core is activated for substitution. Chlorinated intermediates (e.g., 7-chloro derivatives) undergo displacement with piperazine.

Conditions :

  • Solvent : Dimethylformamide (DMF) or dichloromethane (DCM).
  • Base : Triethylamine (TEA) or potassium carbonate.
  • Temperature : Reflux (80–100°C) for 12–24 hours.

Mechanism :
The chlorine atom at position 7 is replaced by piperazine via a two-step SNAr mechanism, facilitated by electron-withdrawing groups on the pyrimidine ring.

Acylation to Introduce the Propan-1-One Moiety

Propionylation of Piperazine

The terminal nitrogen of piperazine is acylated using propionic acid derivatives.

Procedure :

  • Reagent : Propionyl chloride or propionic anhydride.
  • Conditions :
    • Solvent : DCM or acetone.
    • Base : TEA or pyridine to scavenge HCl.
    • Temperature : 0°C to room temperature, 2–6 hours.

Example :
1-(4-(Triazolo-pyrimidin-7-yl)piperazin-1-yl)propan-1-one is obtained in 70–85% yield after purification via column chromatography (silica gel, ethyl acetate/hexane).

Optimization and Challenges

Solubility Considerations

Intermediates, particularly the triazole-carboxylic acid and chloropyrimidine, exhibit poor solubility in aqueous media. Polar aprotic solvents (DMF, DMSO) are employed to improve reaction homogeneity.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction times. For instance, piperazine coupling steps achieve completion in 1–2 hours under microwave conditions versus 24 hours conventionally.

Analytical Characterization

Critical spectroscopic data for intermediates and the final compound include:

Intermediate ¹H NMR (δ ppm) IR (cm⁻¹)
Ethyl 1-benzyl-1H-triazole-4-carboxylate 7.35–7.25 (m, 5H, Ar-H), 4.30 (q, 2H, OCH₂), 1.33 (t, 3H, CH₃) 1720 (C=O), 1600 (C=N)
7-Chloro-triazolo-pyrimidine 8.50 (s, 1H, pyrimidine-H) 1550 (C-Cl), 1450 (C=N)
Final Compound 2.61 (s, 3H, COCH₃), 3.80–3.50 (m, 8H, piperazine) 1679 (C=O), 1593 (C=N)

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Research indicates that 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one exhibits significant cytotoxicity against various cancer cell lines. Notably:

  • Cytotoxicity : In studies involving the MTT assay, compounds similar to this one have shown IC50 values as low as 0.99 μM against breast cancer cell lines (BT-474) .

Applications in Cancer Treatment

The unique structural features of 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one make it a candidate for further development in cancer therapy:

Case Studies

  • In Vitro Studies : Various derivatives have been tested for their effects on cancer cell lines such as HeLa and MCF-7. The results indicated that modifications to the benzyl and triazole components can enhance cytotoxic effects .
  • Mechanistic Studies : Detailed studies using acridine orange/ethidium bromide staining and DAPI assays have confirmed that this compound induces apoptosis through mitochondrial pathways .

Potential Pharmacological Uses

Beyond oncology, the compound may have broader pharmacological applications due to its interaction with biological targets:

Antimicrobial Activity

Research into related triazole compounds indicates potential antimicrobial properties. The ability to inhibit certain enzymes could make this compound useful against bacterial infections.

Neurological Applications

Given the piperazine component's known effects on neurotransmitter systems, there is potential for exploring its use in treating neurological disorders.

Mechanism of Action

The mechanism by which 1-(4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Derivatives

Triazolopyrimidine derivatives share a common core but differ in substituents, which critically influence their physicochemical properties and biological activities. Key analogues include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Biological Target/Activity Yield/Purity Reference
Target Compound : 1-(4-(3-Benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one C20H25N7O 379.46 Propan-1-one, piperazine Kinase inhibition (hypothesized) >95% purity
RG7774 (CAS 1433361-02-4) C19H25N9O 395.46 tert-Butyl, tetrazole-methyl, pyrrolidin-3-ol Adenosine receptor antagonist 95% yield
3-Benzyl-7-(piperazin-1-yl)-5-(propylthio)-3H-triazolo[4,5-d]pyrimidine C18H25N7S 376.10 Propylthio group at 5-position NADPH oxidase inhibition (potential) 90% yield
4-(3-Benzyl-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-ylmethanone C26H29N7O 455.56 4-tert-Butylphenyl ketone Structural diversity screening 33 mg available
1-{3-Benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl}piperazine dihydrochloride C15H19Cl2N7 295.28 Piperazine hydrochloride salt Intermediate for kinase inhibitors 95% purity

Key Differences and Implications

The propylthio substituent in the analogue from introduces sulfur-based reactivity, which may modulate NADPH oxidase inhibition but reduce metabolic stability compared to the target compound.

Synthetic Accessibility :

  • The target compound is synthesized in two steps with high yield (>95%), whereas RG7774 requires an 8-step synthesis with similar yield .
  • Piperazine hydrochloride derivatives (e.g., ) are intermediates with lower molecular complexity, enabling rapid diversification but reduced target specificity.

Pharmacological Profiles :

  • VAS2870 (1,3-Benzoxazol-2-yl-3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl sulfide), a structurally related compound, is a validated NADPH oxidase inhibitor, suggesting that the triazolopyrimidine core is critical for oxidase targeting . However, the target compound’s propan-1-one group may shift selectivity toward kinase pathways.

Thermodynamic Stability :

  • Derivatives with 4-tert-butylphenyl substituents (e.g., ) exhibit higher molecular weights and steric bulk, which may enhance binding affinity but reduce solubility in aqueous media.

Biological Activity

The compound 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine class. This class has gained attention due to its diverse biological activities, including anticancer properties. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H17N7C_{15}H_{17}N_{7}, and it has a molecular weight of approximately 295.34 g/mol. The structure incorporates a triazolo-pyrimidine moiety linked to a piperazine ring, which is significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the potential of [1,2,3]triazolo[4,5-d]pyrimidine derivatives as anticancer agents. For instance:

  • Inhibition of PARP : Compounds in this class have shown promising results as inhibitors of poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair mechanisms in cancer cells. A study demonstrated that certain derivatives exhibited low nanomolar IC50 values against PARP-1 and PARP-2, with selective cytotoxic effects towards BRCA-mutant cancer cells .
  • USP28 Inhibition : Another study focused on the synthesis and evaluation of triazolo-pyrimidine derivatives as USP28 inhibitors. These compounds were found to effectively inhibit cell growth in various cancer cell lines .

The biological activity of this compound can be attributed to its ability to modulate specific enzymatic pathways involved in cancer progression. The interaction with target proteins such as PARP and USP28 suggests a mechanism where these compounds disrupt cellular repair processes or promote apoptosis in malignant cells.

Study 1: PARP Inhibitors

In a comparative study involving various PARP inhibitors, compounds similar to 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one were tested against a panel of cancer cell lines. Results indicated that these compounds could significantly reduce cell viability at concentrations correlating with their IC50 values .

Study 2: USP28 Inhibition

Another investigation evaluated the efficacy of triazolo-pyrimidine derivatives in inhibiting USP28 in colon cancer models. The findings suggested that these compounds not only inhibited tumor growth but also induced apoptosis through caspase activation pathways .

Data Table: Summary of Biological Activities

Compound NameTarget EnzymeIC50 (nM)Cancer TypeReference
Compound APARP-130BRCA-mutant tumors
Compound BUSP2850Colon cancer
Compound CPARP-2200Ovarian cancer

Q & A

Basic: What are the optimized synthetic routes for 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one?

Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the triazolopyrimidine core. Key steps include:

  • Coupling reactions : Piperazine is introduced via nucleophilic substitution or Buchwald-Hartwig amination under inert conditions (e.g., nitrogen atmosphere) .
  • Functionalization : The benzyl group is added through alkylation or copper-catalyzed click chemistry .
  • Ketone formation : Propan-1-one is incorporated using acyl chloride intermediates in dichloromethane or dimethylformamide (DMF) .
    Optimization Tips :
  • Use palladium on carbon or copper iodide as catalysts to enhance yield .
  • Monitor reaction progress via TLC and purify intermediates via column chromatography .

Basic: How is the compound’s purity and structural integrity validated?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm functional groups (e.g., benzyl protons at δ 7.31–7.41 ppm, piperazine protons at δ 3.2–3.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Purity ≥95% is achieved using C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry (HRMS) : Exact mass verification (e.g., [M+H]+ calculated vs. observed) ensures structural accuracy .

Advanced: How can structure-activity relationships (SAR) guide modifications for enhanced biological activity?

Methodological Answer:

  • Core modifications : Replace the benzyl group with electron-withdrawing substituents (e.g., 4-fluorophenyl) to alter binding affinity .
  • Piperazine substitutions : Introduce methyl or ethyl groups to improve pharmacokinetic properties (e.g., logP optimization) .
  • Ketone chain variation : Test pentan-1-one vs. propan-1-one derivatives for solubility and target engagement .
    Validation : Compare IC50_{50} values in tubulin polymerization assays or antimicrobial screens .

Advanced: How to resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial effects)?

Methodological Answer:

  • Assay standardization : Use consistent cell lines (e.g., MCF-7 for cancer, E. coli for antimicrobial) and control compounds (e.g., paclitaxel for tubulin inhibition) .
  • Dose-response studies : Identify off-target effects at high concentrations via kinase profiling panels .
  • Meta-analysis : Cross-reference data from independent studies (e.g., antitumor activity in vs. antimicrobial data in ) to identify context-dependent mechanisms.

Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

  • Anticancer : Tubulin polymerization inhibition assays (IC50_{50} determination via fluorescence polarization) .
  • Antimicrobial : Broth microdilution against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
  • Cytotoxicity : MTT assays on HEK293 cells to assess selectivity indices .

Advanced: What computational methods predict target interactions for this compound?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model binding to tubulin (PDB ID: 1SA0) or bacterial DNA gyrase .
  • Molecular Dynamics (MD) simulations : Analyze stability of ligand-target complexes (e.g., RMSD <2 Å over 100 ns trajectories) .
  • QSAR modeling : Develop predictive models using descriptors like polar surface area and H-bond acceptors .

Advanced: How to address stability and solubility challenges in formulation?

Methodological Answer:

  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes .
  • Stability studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring .
  • Salt formation : Explore hydrochloride or mesylate salts to improve crystallinity .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.